![molecular formula C25H22F4N6O2 B1139430 gamma-Secretase modulator 2 CAS No. 1093978-89-2](/img/structure/B1139430.png)
gamma-Secretase modulator 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gamma-Secretase modulator 2 is a potent and selective γ-secretase modulator used for the treatment of Alzheimer’s disease . It selectively attenuates the production of Aβ (1-42), which is associated with the deposition of Aβ in the brain .
Synthesis Analysis
The synthesis of gamma-Secretase modulator 2 involves complex chemical reactions. The molecular basis of this modulation remains unknown . The structure includes all helix side chains, loops, the maturation cleavage into N- and C-terminal fragments required for activity, a membrane, and other features missing in the cryo-electron microscopy structures .
Molecular Structure Analysis
The molecular structure of gamma-Secretase modulator 2 is complex. The structure importantly includes all helix side chains, loops, the maturation cleavage into N- and C-terminal fragments required for activity, a membrane, and other features missing in the cryo-electron microscopy structures . The structure and two conformational states of the γ-secretase complex were evaluated .
Chemical Reactions Analysis
The chemical reactions involved in the action of gamma-Secretase modulator 2 are complex. The γ-secretase is a membrane protease complex that catalyzes the cleavage of the amyloid precursor protein to produce the infamous Aβ peptides involved in Alzheimer’s disease (AD) . The γ-secretase modulator is modulation of the action of γ-secretase so as to selectively attenuate production of Aβ (1-42) and hence find use in treatment or prevention of diseases associated with deposition of Aβ in the brain .
Physical And Chemical Properties Analysis
The physical and chemical properties of gamma-Secretase modulator 2 are defined by several factors. These include the number of hydrogen-bond acceptor sites, the topology of the drug, the dehydration energy, and the binding energy to γ-secretase .
Scientific Research Applications
Alzheimer’s Disease Treatment
Gamma-Secretase modulator 2 is being explored as a potential treatment for Alzheimer’s disease . It modulates the activity of gamma-secretase, a key enzyme involved in processing proteins implicated in diseases like Alzheimer’s. The modulation of gamma-secretase selectively attenuates the production of Aβ (1-42), a peptide associated with the deposition of plaques in the brain, which is a characteristic of Alzheimer’s disease .
Drug Development
The compound is used in drug development, particularly in the creation of small-molecule therapeutics to lower amyloid and potentially prevent Alzheimer’s disease progression if used early enough .
Research on Aβ Peptides
Gamma-Secretase modulator 2 is used in research to study the effects of shorter Aβ peptides. These peptides are not only less toxic than Aβ42 but are also protective .
Understanding γ-Secretase Function
The use of gamma-Secretase modulator 2 has dramatically shifted the approach to targeting γ-secretase, providing valuable insights into the enzyme’s function .
Structural Studies
Small molecule probes like gamma-Secretase modulator 2 have enabled structural and functional insights into γ-secretase before the emergence of high-resolution structural studies .
Prevention Therapies
There is potential for gamma-Secretase modulator 2 to be used in prevention therapies for diseases associated with the deposition of Aβ in the brain .
Mechanism of Action
Target of Action
Gamma-Secretase modulator 2 is a potent, selective compound specifically designed to modulate γ-secretase activity . The primary target of this compound is γ-secretase, an intramembrane aspartyl protease that is critical for the generation of Amyloid-beta (Aβ) peptides . These peptides are integral to the “amyloid hypothesis,” which states that the accumulation of Aβ peptides triggers a cascade of pathological events leading to neurodegeneration and ultimately Alzheimer’s disease .
Mode of Action
The compound interacts with γ-secretase to selectively attenuate the production of Aβ (1-42), a specific form of Aβ peptides . This modulation involves tweaking the enzyme’s active site such that it still runs and, in the case of Aβ, runs more efficiently, processing amyloidogenic Aβ42 and Aβ43 into smaller, innocuous peptides such as Aβ37 and Aβ38 .
Biochemical Pathways
The modulation of γ-secretase by Gamma-Secretase modulator 2 affects the amyloidogenic pathway. This pathway involves the cleavage of the amyloid precursor protein (APP) by β-secretase and subsequently by γ-secretase to form Aβ peptides . By modulating γ-secretase, the compound shifts the production of Aβ peptides towards smaller, less-sticky peptides .
Pharmacokinetics
The pharmacokinetics of Gamma-Secretase modulator 2 are characterized by its good CNS drug-like properties and its suitability for once-daily oral dosing . The compound achieves CNS levels comparable
Future Directions
The future directions for gamma-Secretase modulator 2 are promising. A Phase II study to investigate safety, tolerability, PK, and PD of RG6289 is scheduled for 2024 and doses were selected using PK-PD model simulations . The recent clinical trial results from anti-Aβ antibodies provide evidence that Aβ is a valid therapeutic target for AD .
properties
IUPAC Name |
6-fluoro-3-[4-[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]triazol-1-yl]-1-(2,2,2-trifluoroethyl)-4,5-dihydro-3H-1-benzazepin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22F4N6O2/c1-15-11-33(14-30-15)21-8-6-16(10-23(21)37-2)19-12-35(32-31-19)22-9-7-17-18(26)4-3-5-20(17)34(24(22)36)13-25(27,28)29/h3-6,8,10-12,14,22H,7,9,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHNBILIYONQLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=C(C=C(C=C2)C3=CN(N=N3)C4CCC5=C(C=CC=C5F)N(C4=O)CC(F)(F)F)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22F4N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70732149 |
Source
|
Record name | 6-Fluoro-3-{4-[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]-1H-1,2,3-triazol-1-yl}-1-(2,2,2-trifluoroethyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70732149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
gamma-Secretase modulator 2 | |
CAS RN |
1093978-89-2 |
Source
|
Record name | 6-Fluoro-3-{4-[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]-1H-1,2,3-triazol-1-yl}-1-(2,2,2-trifluoroethyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70732149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.